molecular formula C20H23N7O6 B1665577 Folitixorin CAS No. 3432-99-3

Folitixorin

Cat. No. B1665577
CAS RN: 3432-99-3
M. Wt: 457.4 g/mol
InChI Key: QYNUQALWYRSVHF-ABLWVSNPSA-N
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Description

Molecular Structure Analysis

Folitixorin has a molecular formula of C20H23N7O6 . Its average mass is 457.440 Da and its monoisotopic mass is 457.170990 Da . The ChemSpider ID for Folitixorin is 97272 .


Chemical Reactions Analysis

Folitixorin is a cofactor for thymidylate synthetase, the enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .


Physical And Chemical Properties Analysis

Folitixorin has a density of 1.8±0.1 g/cm3 . Its index of refraction is 1.801 . It has 13 H bond acceptors, 7 H bond donors, and 7 freely rotating bonds . Its polar surface area is 190 Å2 .

Scientific Research Applications

Biomodulation in Antimetabolite Therapy

Folitixorin, specifically its R-isomer known as Arfolitixorin, plays a significant role as a biomodulator in chemotherapy. It is used to enhance the efficacy of antimetabolites like 5-fluorouracil (5-FU) in cancer treatment. Arfolitixorin facilitates the formation of a stable complex between the enzyme thymidylate synthase (TS) and the 5-FU metabolite, leading to increased inhibition of DNA synthesis and enhanced cytotoxic effects against tumor cells (Definitions, 2020).

Role in Enhancing Chemotherapeutic Efficacy

Arfolitixorin has a significant impact on enhancing the therapeutic efficiency of 5-fluorouracil (FUra) and other fluorinated pyrimidine derivatives in tumor therapy. It stabilizes the inhibitory complex in DNA synthesis, contributing to tumor-selective responses and possibly improving treatment outcomes in cancers (Li et al., 2009).

Fluorinated Compound Studies in Biological Events

Folitixorin's fluorinated structure makes it a subject of interest in the study of 19F NMR for various biological applications. This includes understanding enzymatic mechanisms, metabolic pathways, and drug discovery, thus broadening its scope beyond chemotherapy (Chen et al., 2013).

Genetically Encoding Fluorosulfate-l-tyrosine in Vivo

The chemical structure of Folitixorin has encouraged studies in genetically encoding fluorosulfate-l-tyrosine (FSY) in proteins in living cells. This research potentially aids in drug discovery and biotherapeutics, highlighting the broader implications of Folitixorin's fluorinated nature in scientific research (Wang et al., 2018).

Foliar Chemistry in Remote Sensing

Although not directly related to Folitixorin, research on foliar chemistry has implications for its application. Understanding foliar spectra can be crucial for studies involving foliar application of drugs like Folitixorin (Curran, 1989).

Safety And Hazards

Folitixorin is not classified as a hazardous substance according to GHS . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought .

properties

IUPAC Name

(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUQALWYRSVHF-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955873
Record name 5,10-Methylene-5,6,7,8-tetrahydrofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10-Methylenetetrahydrofolic acid

CAS RN

3432-99-3
Record name 5,10-Methylene-5,6,7,8-tetrahydrofolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3432-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Folitixorin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Folitixorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,10-Methylene-5,6,7,8-tetrahydrofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOLITIXORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Bonagas, N Gustafsson, M Henriksson, P Marttila… - 2022 - researchsquare.com
… folitixorin comprised 0.5 mM folitixorin in DMSO. Working solution of folitixorin (2% DMSO) contained 10 µM folitixorin … ); (2) A 0.5 mM folitixorin solution was then prepared in DMSO; (3) …
Number of citations: 2 www.researchsquare.com
R Gustafsson, AS Jemth, NMS Gustafsson… - Cancer research, 2017 - AACR
… The enzymatic reaction was initiated by adding 2.5 μL folitixorin. For background control, 5 μL buffer was added to the well. Final concentrations of the components in the MTHFD2 …
Number of citations: 71 aacrjournals.org
N Bonagas, NMS Gustafsson, M Henriksson, P Marttila… - Nature cancer, 2022 - nature.com
… In the present study, we set up a biochemical assay 22 that quantifies the amount of NADH produced from NAD + by MTHFD2 on oxidation of the substrate folitixorin and screened over …
Number of citations: 24 www.nature.com
AC Green, P Marttila, N Kiweler, C Chalkiadaki… - Nature …, 2023 - nature.com
Cancer cells fuel their increased need for nucleotide supply by upregulating one-carbon (1C) metabolism, including the enzymes methylenetetrahydrofolate dehydrogenase–…
Number of citations: 5 www.nature.com
ER Scaletti, R Gustafsson Westergren… - …, 2022 - Wiley Online Library
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial 1‐carbon metabolism enzyme, which is an attractive anticancer drug target as it is highly upregulated in …
Q Meng, YX Lu, C Wei, ZX Wang, JF Lin, K Liao… - Oncogene, 2022 - nature.com
… The final concentrations of the components in the MTHFD1 activity assay mixture were 30 µM folitixorin, 25 mM MOPS (pH 7.3), 0.5 mM TCEP and 400 µM NADP + . After a 15 min …
Number of citations: 11 www.nature.com
K Neoh, A Page, N Chin-Yee, C Doree… - Palliative …, 2022 - journals.sagepub.com
… (methylenetetrahydropteroylglutamic acid or methylenepteroylglutamic acid or anx 510 or anx510 or folitixorin or methylene tetrahydrofolate or methylenetetrahydrofolate or pteroptin or …
Number of citations: 8 journals.sagepub.com
A Lathwal, GPS Raghava - 2020 - repository.iiitd.edu.in
According to the World Health Organization report, around 10 million new cases are diagnosed with cancer in the year 2018 alone. Out of these, nearly 45% of the cancer incidences …
Number of citations: 2 repository.iiitd.edu.in
G Croasdell - Drugs of the Future, 2017 - access.portico.org
… tetrahydrofolate, (R)-MTHF; Isofol Medical), the (R)-enantiomer of folitixorin. The drug was administered to stage IV colorectal cancer patients (expected n = 63) twice every 2 weeks …
Number of citations: 2 access.portico.org
R Williams - Expert Opinion on Investigational Drugs, 2009 - Taylor & Francis
The failure of drug candidates in clinical development remains a critical issue for the pharmaceutical and biotechnology industries. This article documents those oncology drugs …
Number of citations: 29 www.tandfonline.com

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